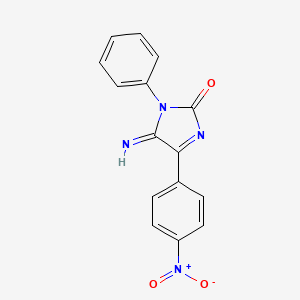
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 4, a hydroxy-nitropentyl group at position 5, and a keto group at position 6. Its unique structure suggests potential utility in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester, the pyrimidine ring can be constructed through a series of condensation reactions with guanidine or its derivatives.
Introduction of the Hydroxy-Nitropentyl Group: The hydroxy-nitropentyl group can be introduced via a nitration reaction followed by reduction and subsequent hydroxylation.
Final Assembly: The final compound is obtained by coupling the pyrimidine core with the hydroxy-nitropentyl group under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure the compound meets industry standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,4-diamino-5-(5-oxo-1-nitropentan-2-yl)-1H-pyrimidin-6-one.
Reduction: Formation of 2,4-diamino-5-(5-hydroxy-1-aminopentan-2-yl)-1H-pyrimidin-6-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biochemical Research: Studying enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-hydroxypyrimidine: Lacks the hydroxy-nitropentyl group, making it less complex.
5-nitro-2,4-diaminopyrimidine:
2,4-diamino-5-(5-hydroxy-1-methylpentan-2-yl)-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is unique due to the presence of both hydroxy and nitro groups on the pentyl chain, which provides a distinct set of chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
656830-83-0 |
|---|---|
Molecular Formula |
C9H15N5O4 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N5O4/c10-7-6(8(16)13-9(11)12-7)5(2-1-3-15)4-14(17)18/h5,15H,1-4H2,(H5,10,11,12,13,16) |
InChI Key |
FLTUGUDVUXXQOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C[N+](=O)[O-])C1=C(N=C(NC1=O)N)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
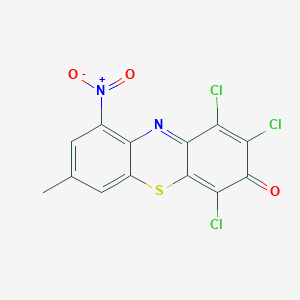


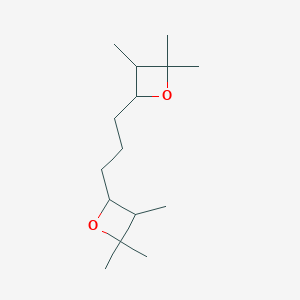


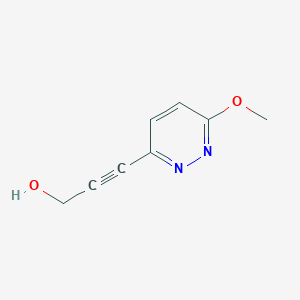
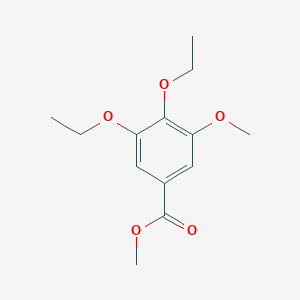
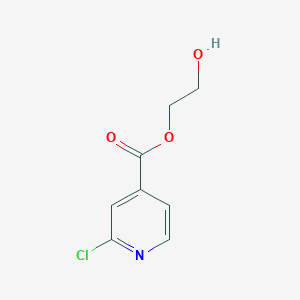
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
